molecular formula C26H34ClF2N7O B4296410 6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B4296410
M. Wt: 534.0 g/mol
InChI Key: QLOHRUYOJYRBKN-UHFFFAOYSA-N
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Description

6-[4-(1-adamantyl)piperazin-1-yl]-N’-{4-[chloro(difluoro)methoxy]phenyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a combination of adamantyl, piperazine, and triazine moieties

Preparation Methods

The synthesis of 6-[4-(1-adamantyl)piperazin-1-yl]-N’-{4-[chloro(difluoro)methoxy]phenyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the adamantyl and piperazine intermediates. The triazine core is then introduced through a series of cyclization reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-[4-(1-adamantyl)piperazin-1-yl]-N’-{4-[chloro(difluoro)methoxy]phenyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl and piperazine moieties may enhance its binding affinity and specificity, while the triazine core can modulate its activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other triazine derivatives, such as 1,3,5-triazine-2,4-diamine, 6-phenyl- and 1,3,5-triazine-2,4-diamine, 6-chloro-. These compounds share the triazine core but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the adamantyl and piperazine moieties in 6-[4-(1-adamantyl)piperazin-1-yl]-N’-{4-[chloro(difluoro)methoxy]phenyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine makes it unique and potentially more versatile .

Properties

IUPAC Name

6-[4-(1-adamantyl)piperazin-1-yl]-2-N-[4-[chloro(difluoro)methoxy]phenyl]-4-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClF2N7O/c1-34(2)23-31-22(30-20-3-5-21(6-4-20)37-26(27,28)29)32-24(33-23)35-7-9-36(10-8-35)25-14-17-11-18(15-25)13-19(12-17)16-25/h3-6,17-19H,7-16H2,1-2H3,(H,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOHRUYOJYRBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)NC6=CC=C(C=C6)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClF2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 2
Reactant of Route 2
6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 3
Reactant of Route 3
6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 5
Reactant of Route 5
6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
Reactant of Route 6
6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

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